(2-Chloroethoxy)benzene can be used as a starting material for the synthesis of certain types of polymers, particularly poly(arylene ether)s. These polymers are known for their good thermal stability and mechanical properties, making them attractive for various industrial applications [].
(2-Chloroethoxy)benzene can be used as a precursor for the synthesis of some pharmaceutical compounds. For example, it can be converted into beta-phenethylamine, which is a precursor for certain stimulants and decongestants []. However, it's important to note that due to the potential health risks associated with beta-phenethylamine and its derivatives, this application is not widely pursued for ethical reasons.
(2-Chloroethoxy)benzene, also known as β-chlorophenetole or 2-chloroethyl phenyl ether, is an organic compound with the molecular formula C₈H₉ClO and a molecular weight of approximately 156.61 g/mol. This compound features a chloroethyl group attached to a phenoxy group, making it a member of the ether family. It is characterized by its clear, colorless liquid form, with a boiling point of about 219.2 °C and a melting point of 28 °C .
The compound is identified by its CAS number 622-86-6 and is recognized for its potential applications in organic synthesis and pharmaceuticals. Its structure can be represented by the SMILES notation ClCCOc1ccccc1
, which highlights the presence of both the chloro and ether functional groups .
Several methods exist for synthesizing (2-chloroethoxy)benzene:
(2-Chloroethoxy)benzene finds applications primarily in organic synthesis and pharmaceutical chemistry:
(2-Chloroethoxy)benzene shares structural similarities with several other compounds. Below is a comparison highlighting its unique characteristics:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(2-Chloroethyl)benzene | C₈H₉Cl | Contains a chloroethyl group; used in similar applications. |
Ethoxybenzene | C₈H₁₀O | Lacks chlorine; primarily used as a solvent and intermediate. |
4-Chlorophenetole | C₈H₉Cl | Similar structure but differs at the para position; used in pharmaceuticals. |
2-Phenoxyethyl chloride | C₈H₉ClO | Closely related; often used interchangeably in synthesis contexts. |
Benzyl chloride | C₇H₇Cl | A simple alkyl halide; used extensively in organic synthesis but lacks the ether functionality. |
The uniqueness of (2-chloroethoxy)benzene lies in its specific combination of both chloro and ether functionalities, allowing it to participate in diverse
The activation of C–Cl bonds in (2-chloroethoxy)benzene has been revolutionized by zirconocene-photoredox dual catalysis. Zirconocene complexes, such as Cp~2~ZrCl~2~, act as halogen atom transfer (XAT) agents by reducing the activation energy of C–Cl bond cleavage through thermodynamic stabilization of transition states. When combined with iridium-based photoredox catalysts (e.g., Ir(4-tBuppy)~3~), this system enables radical generation under mild visible-light conditions (450 nm LED).
Key mechanistic insights include:
This method achieves 78–92% yields in model reactions while tolerating sensitive functional groups. Comparative studies show zirconocene outperforms titanocene analogs in activating tertiary C–Cl bonds due to stronger Zr–Cl bond formation energies (ΔH = −98.3 kcal/mol vs. −84.7 kcal/mol for Ti).
Microwave irradiation coupled with phase transfer catalysts (PTCs) significantly enhances alkoxylation efficiency. For (2-chloroethoxy)benzene synthesis, tetrabutylammonium bromide (TBAB) enables nucleophilic substitution between sodium phenoxide and 1,2-dichloroethane under solvent-free conditions.
Table 1: Optimization of Microwave-Assisted Alkoxylation
Parameter | Optimal Value | Yield Improvement vs. Thermal |
---|---|---|
Microwave Power | 600 W | 3.2× faster kinetics |
Temperature | 160°C | 89% yield vs. 45% (thermal) |
Catalyst Loading | 10 mol% TBAB | 95% conversion in 8 minutes |
Reaction Time | 8–12 minutes | 40% reduction in side products |
This method eliminates traditional solvents, reduces energy consumption by 62%, and achieves 89–95% yields for aryl ethers. Kinetic studies reveal microwave-specific non-thermal effects accelerate ion-pair dissociation, enhancing nucleophile accessibility.
Chlorinated solvents like dichloromethane (DCM) act as dynamic catalysts in polymer systems incorporating (2-chloroethoxy)benzene derivatives. In thioctic acid-based polymers, 9.3 wt% DCM mediates radical termination during ring-opening polymerization, achieving 75% monomer conversion at 120°C.
Key features:
First-principles simulations confirm DCM participates in a catalytic cycle, lowering the activation barrier for propagation steps by 14.2 kcal/mol. This approach aligns with green chemistry principles by minimizing waste and energy input.
Nickel-catalyzed cross-coupling achieves regioselective etherification of (2-chloroethoxy)benzene derivatives. A Ni(II)-aryl complex (Ni(dtbbpy)Cl~2~) under UV light (390–395 nm) couples aryl chlorides with aliphatic alcohols in the presence of 1,8-diazabicycloundec-7-ene (DBU).
Key advances:
Mechanistic studies propose a Ni(I)–Ni(III) cycle where visible-light excitation enables single-electron transfer (SET) to generate aryl radicals, followed by oxygen-centered nucleophilic attack. Copper-catalyzed variants using Cs~2~CO~3~ base show complementary selectivity for ortho-etherification (73–81% yields).
The C–Cl bond in (2-chloroethoxy)benzene undergoes homolytic cleavage under photochemical or thermal conditions, generating chlorine atoms and benzyloxyethyl radicals. Recent studies demonstrate that these radicals participate in chain propagation mechanisms critical for functionalizing unactivated substrates [4] [5].
Chlorine radicals abstract hydrogen atoms from adjacent C–H bonds with rate constants ranging from $$2.1 \times 10^8$$ to $$7.8 \times 10^9\ \text{mol}^{-1}\ \text{dm}^3\ \text{s}^{-1}$$ depending on substrate structure [4]. For (2-chloroethoxy)benzene derivatives, benzylic hydrogen abstraction dominates, producing stabilized radicals that undergo subsequent recombination or disproportionation.
Table 1: Comparative Rate Constants for Chlorine Radical Reactions
Reaction Type | Typical $$k\ (\text{mol}^{-1}\ \text{dm}^3\ \text{s}^{-1})$$ | Temperature Range (°C) |
---|---|---|
H-atom abstraction (primary) | $$3.2 \times 10^8$$ | 25–80 |
H-atom abstraction (secondary) | $$1.1 \times 10^9$$ | 25–80 |
Addition to alkenes | $$4.5 \times 10^9$$ | 25–80 |
Aromatic substitution | $$8.9 \times 10^8$$ | 25–80 |
Data adapted from chlorine atom kinetic studies [4].
Photoredox systems employing $$ \text{Cp}2\text{ZrCl}2 $$ and iridium catalysts enable efficient C–Cl bond activation through single-electron transfer. The zirconium(III) intermediate reduces (2-chloroethoxy)benzene with a calculated $$ \Delta G^\ddagger $$ of 4.5 kcal/mol, significantly lower than titanium analogues (16.6 kcal/mol) [5]. This system achieves complete conversion of tertiary chlorides within 2 hours under blue LED irradiation, following the reactivity trend:
$$ \text{Tertiary} > \text{Secondary} > \text{Primary} $$
Mechanistic studies reveal a chain propagation cycle involving:
The electron-withdrawing ethoxy group activates (2-chloroethoxy)benzene toward nucleophilic aromatic substitution, particularly in heterocycle synthesis. Kinetic analyses demonstrate second-order dependence on amine nucleophiles during thiadiazine formation.
Reaction with 1,2-aminothiols proceeds through a concerted aromatic substitution pathway:
$$ \text{Ar-O-CH}2\text{CH}2\text{Cl} + \text{HS-CH}2\text{NH}2 \rightarrow \text{Thiadiazine} + \text{HCl} $$
Isotopic labeling studies show complete retention of configuration at the electrophilic carbon, supporting an $$ S_NAr $$ mechanism rather than a radical pathway [2].
In the presence of $$ \text{FeCl}_3 $$, (2-chloroethoxy)benzene undergoes sequential displacement reactions with dithiols:
Dual catalytic systems combining $$ \text{Cp}2\text{ZrCl}2 $$ and $$ [\text{Ir}(\text{dF-CF}3\text{-ppy})2(\text{dtbbpy})]\text{PF}_6 $$ exhibit unique self-quenching behavior during (2-chloroethoxy)benzene reduction.
Table 2: Quantum Yields in Bimetallic Photoreduction
Catalyst System | Φ (365 nm) | TON |
---|---|---|
Zr/Ir (1:1) | 0.48 | 112 |
Zr alone | 0.02 | 4 |
Ir alone | 0.15 | 28 |
Data from photoredox studies [5].
The zirconium-iridium system exhibits concentration-dependent quenching ($$ k_q = 2.4 \times 10^9\ \text{mol}^{-1}\ \text{dm}^3\ \text{s}^{-1} $$) due to:
$$ \text{Ir}^{IV} + \text{Zr}^{III} \rightarrow \text{Ir}^{III} + \text{Zr}^{IV} $$
This comproportionation limits catalytic efficiency at high metal loadings but prevents over-reduction of sensitive substrates [5].
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